4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE is a complex organic compound featuring a pyrazole and pyrimidine structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents include ethyl pyrazole, methyl pyrazole, and trifluoromethyl pyrimidine. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Industrial methods may also incorporate purification steps like crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quaternary ammonium cations.
Reduction: Reduction reactions may involve the conversion of functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like water radical cations , reducing agents, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the presence of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium compounds, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This compound may also influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions.
Indole-Based Inhibitors: Compounds with similar structural motifs used in drug development.
Uniqueness
N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE is unique due to its trifluoromethyl group, which imparts distinct chemical properties and enhances its potential for various applications. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C17H20F3N7 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-(1-ethyl-5-methylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H20F3N7/c1-4-26-10-12(8-22-26)7-21-16-24-14(6-15(25-16)17(18,19)20)13-9-23-27(5-2)11(13)3/h6,8-10H,4-5,7H2,1-3H3,(H,21,24,25) |
InChI Key |
GKATXCYCSODCRI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=C(N(N=C3)CC)C |
Origin of Product |
United States |
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